N-Mal-N-bis(PEG2-C2-Boc)

PROTAC Bioconjugation Linker Design

PROTAC developers often face linker limitations when constructing trivalent degraders or high-DAR conjugates-linear linkers restrict multivalent payload attachment. N-Mal-N-bis(PEG2-C2-Boc) resolves this with two Boc-protected carboxyl termini for dual conjugation. • Dual carboxyl architecture enables attachment of two identical or distinct payloads to a single E3 ligase-recruiting moiety. • Maleimide group ensures selective thiol conjugation; LogP of -0.1 enhances aqueous solubility and reduces aggregation. • 25 rotatable bonds provide intermediate flexibility for fine-tuning ternary complex geometry.

Molecular Formula C29H48N2O11
Molecular Weight 600.7 g/mol
Cat. No. B609595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Mal-N-bis(PEG2-C2-Boc)
SynonymsN-Mal-N-bis(PEG2-t-butyl ester)
Molecular FormulaC29H48N2O11
Molecular Weight600.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H48N2O11/c1-28(2,3)41-26(35)10-15-37-19-21-39-17-13-30(23(32)9-12-31-24(33)7-8-25(31)34)14-18-40-22-20-38-16-11-27(36)42-29(4,5)6/h7-8H,9-22H2,1-6H3
InChIKeyRNNUCUOOBIVTED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Mal-N-bis(PEG2-C2-Boc) Overview


N-Mal-N-bis(PEG2-C2-Boc) (CAS 2100306-51-0) is a branched polyethylene glycol (PEG)-based PROTAC linker featuring a terminal maleimide group and two Boc-protected carboxyl groups connected via PEG2 spacers . This architecture enables dual functionalization strategies—maleimide for selective thiol conjugation and Boc-protected acids for amide bond formation after deprotection—while the PEG2 chains enhance aqueous solubility and reduce steric hindrance . It is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates .

Why N-Mal-N-bis(PEG2-C2-Boc) is Irreplaceable


Linear PEG linkers (e.g., Mal-PEG2-NH-Boc) and mono-Boc branched analogs (e.g., N-Mal-N-bis(PEG2-NH-Boc)) differ fundamentally in their capacity for multivalent payload conjugation, solubility profile, and metabolic fate [1]. N-Mal-N-bis(PEG2-C2-Boc) provides two carboxylic acid termini, enabling attachment of two identical or distinct functional groups—a critical requirement for constructing trivalent PROTACs or bispecific conjugates . In contrast, linear linkers offer only one conjugation site, limiting architectural complexity. Furthermore, its predicted LogP of -0.1 indicates significantly greater hydrophilicity than many alkyl/ether-based PROTAC linkers (e.g., Bis-PEG2-Boc, LogP ~1.5-2.0), which directly impacts aqueous solubility and formulation feasibility . Substitution without careful consideration of these quantifiable differences can lead to failed conjugation, suboptimal ternary complex formation, or poor in vivo performance.

N-Mal-N-bis(PEG2-C2-Boc) Quantitative Comparison


Dual Carboxylic Acid Functionality

N-Mal-N-bis(PEG2-C2-Boc) provides two Boc-protected carboxylic acid groups for subsequent amide bond formation, in contrast to mono-carboxylic acid analogs . This branched architecture allows for the attachment of two payload molecules or two distinct functional entities, enabling trivalent PROTAC construction or bispecific conjugate design . The comparator Mal-PEG2-NH-Boc offers only one Boc-protected amine [1].

PROTAC Bioconjugation Linker Design

Enhanced Aqueous Solubility

N-Mal-N-bis(PEG2-C2-Boc) exhibits a predicted LogP of -0.1 , indicating greater hydrophilicity compared to alkyl/ether-based PROTAC linkers like Bis-PEG2-Boc (LogP ~1.5-2.0, estimated) . It also possesses 11 hydrogen bond acceptors , promoting aqueous solubility and reducing aggregation propensity in PROTAC constructs [1].

PROTAC Solubility Pharmacokinetics

Lower Molecular Weight vs. Amino Analogs

N-Mal-N-bis(PEG2-C2-Boc) has a molecular weight of 600.7 g/mol , which is 30.0 g/mol lower than its amino-terminated counterpart N-Mal-N-bis(PEG2-NH-Boc) (630.7 g/mol) . This difference stems from the carboxylic acid termini (C2) versus amine termini (NH), impacting both conjugation chemistry and final PROTAC molecular weight .

PROTAC Linker Design Molecular Weight

Greater Conformational Flexibility

N-Mal-N-bis(PEG2-C2-Boc) contains 25 rotatable bonds , compared to 16 rotatable bonds for the linear analog Mal-PEG2-NH-Boc [1]. This increased flexibility allows the linker to adopt a wider range of conformations, which is critical for facilitating ternary complex formation between the E3 ligase and the target protein in PROTAC applications [2].

PROTAC Linker Flexibility Ternary Complex

N-Mal-N-bis(PEG2-C2-Boc) Recommended Applications


Trivalent PROTAC Synthesis

N-Mal-N-bis(PEG2-C2-Boc) is ideally suited for constructing trivalent PROTACs that require two identical or distinct target-binding ligands attached to a single E3 ligase-recruiting moiety. Its two Boc-protected carboxylic acid termini enable sequential or simultaneous conjugation of two payload molecules, a capability not available with linear or mono-Boc branched linkers. This application leverages the linker's dual carboxyl architecture to explore avidity effects and enhanced degradation efficiency [1].

ADC Linker Design for High Drug Loading and Solubility

The branched structure and low LogP (-0.1) of N-Mal-N-bis(PEG2-C2-Boc) make it a candidate for antibody-drug conjugate (ADC) linker applications where high DAR and maintained antibody solubility are critical. The dual carboxyl groups allow attachment of two cytotoxic payloads per linker, effectively doubling the DAR compared to mono-functional linkers like Mal-PEG2-NH-Boc [1]. The PEG2 spacers and negative LogP mitigate aggregation risks associated with hydrophobic payloads .

PROTAC Library Linker Optimization

With 25 rotatable bonds , N-Mal-N-bis(PEG2-C2-Boc) provides a flexible, medium-length (PEG2) spacer suitable for systematic PROTAC linker optimization studies. Its molecular weight (600.7 g/mol) and rotatable bond count position it between shorter, rigid linkers (e.g., alkyl chains) and longer, more flexible PEG linkers (e.g., PEG4 or PEG6) [1]. This intermediate flexibility profile is valuable for fine-tuning ternary complex geometry and degradation efficiency in lead optimization .

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